molecular formula C25H27F2N3O2 B14752678 2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-

2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-

Cat. No.: B14752678
M. Wt: 439.5 g/mol
InChI Key: PTXOOZZUDQZJHO-GOSISDBHSA-N
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Description

2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)- is a complex organic compound with potential applications in various scientific fields. This compound features a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of fluorine atoms and an indole moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)- typically involves multiple steps, including the formation of the benzopyran core, introduction of the indole moiety, and incorporation of fluorine atoms. Common synthetic routes may include:

    Formation of the Benzopyran Core: This step often involves cyclization reactions using appropriate starting materials such as salicylaldehyde derivatives and suitable reagents.

    Introduction of the Indole Moiety: The indole group can be introduced through coupling reactions, such as Suzuki or Heck coupling, using indole derivatives and appropriate catalysts.

    Incorporation of Fluorine Atoms: Fluorination reactions can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)- has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a potential candidate for drug development.

    Medicine: The compound can be investigated for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-ethylamine: This compound shares the indole moiety and can be used as a precursor in the synthesis of more complex molecules.

    Tryptamine: Another indole-containing compound with potential biological activities.

    Serotonin: A neurotransmitter with an indole structure, involved in various physiological processes.

Uniqueness

2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)- is unique due to its specific combination of functional groups, including the benzopyran core, indole moiety, and fluorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H27F2N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C25H27F2N3O2/c26-16-6-9-23-20(11-16)15(13-29-23)3-2-10-30(17-4-1-5-17)18-12-21-19(25(28)31)7-8-22(27)24(21)32-14-18/h6-9,11,13,17-18,29H,1-5,10,12,14H2,(H2,28,31)/t18-/m1/s1

InChI Key

PTXOOZZUDQZJHO-GOSISDBHSA-N

Isomeric SMILES

C1CC(C1)N(CCCC2=CNC3=C2C=C(C=C3)F)[C@@H]4CC5=C(C=CC(=C5OC4)F)C(=O)N

Canonical SMILES

C1CC(C1)N(CCCC2=CNC3=C2C=C(C=C3)F)C4CC5=C(C=CC(=C5OC4)F)C(=O)N

Origin of Product

United States

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